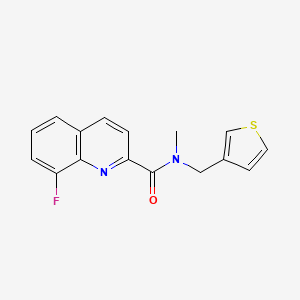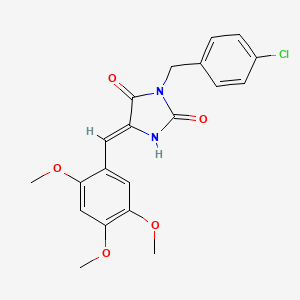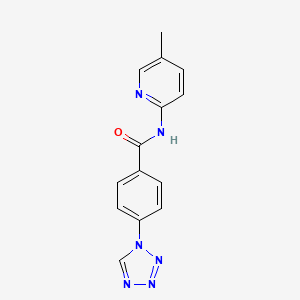
8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide, also known as FTI-277, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. This compound belongs to a class of drugs known as farnesyltransferase inhibitors (FTIs), which work by blocking the activity of an enzyme called farnesyltransferase.
作用机制
8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide works by blocking the activity of farnesyltransferase, which is an enzyme that is involved in the process of adding a lipid group to certain proteins. This lipid group is important for the proper functioning of these proteins, including proteins involved in cell division. By blocking the activity of farnesyltransferase, 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide can inhibit the growth of cancer cells.
Biochemical and Physiological Effects
8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. Research has shown that 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide can induce apoptosis, or programmed cell death, in cancer cells. In addition, 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer. 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide has also been shown to inhibit the expression of certain genes that are involved in the development and progression of cancer.
实验室实验的优点和局限性
One of the advantages of using 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide in lab experiments is that it has been extensively studied and has been shown to be effective against a variety of cancer cell lines. In addition, 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide has been shown to have synergistic effects when used in combination with other chemotherapy drugs. However, one of the limitations of using 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide in lab experiments is that it can be difficult to synthesize and is relatively expensive.
未来方向
There are a number of future directions for research on 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide. One area of research is the development of more efficient synthesis methods for 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide, which could make it more accessible and cost-effective for use in cancer treatment. Another area of research is the development of new FTIs that are more potent and have fewer side effects than 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide. Finally, research is needed to determine the optimal dosing and administration of 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide in cancer treatment.
合成方法
8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-chloroquinoline with methylamine to produce 2-methylaminoquinoline. This compound is then reacted with 3-thiophenemethanol to produce N-(3-thienylmethyl)-2-methylaminoquinoline. The final step involves the reaction of this compound with 8-fluorooctanoyl chloride to produce 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide.
科学研究应用
8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide has been extensively studied for its potential applications in cancer treatment. Research has shown that FTIs can inhibit the growth of cancer cells by blocking the activity of farnesyltransferase, which is involved in the process of cell division. 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide has been shown to be effective against a variety of cancer cell lines, including breast, prostate, and lung cancer. In addition, 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide has been shown to have synergistic effects when used in combination with other chemotherapy drugs.
属性
IUPAC Name |
8-fluoro-N-methyl-N-(thiophen-3-ylmethyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-19(9-11-7-8-21-10-11)16(20)14-6-5-12-3-2-4-13(17)15(12)18-14/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKTYBJKVYFXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-N-methyl-N-(thiophen-3-ylmethyl)quinoline-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![butyl 4-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5184434.png)
![8-[4-(2-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5184449.png)


![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B5184466.png)
![4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5184500.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5184507.png)
![2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-tetrazol-5-yl}methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5184510.png)
![2-methyl-4-({3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)-1,3-thiazole](/img/structure/B5184515.png)

![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5184525.png)
![N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5184536.png)

![4'-(3-acetylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5184552.png)